Stereochemical Purity and Biological Stability
Boc-D-Trp-OH provides the D-enantiomer of tryptophan, which is essential for generating peptides with enhanced resistance to enzymatic degradation compared to those containing the natural L-enantiomer [1]. This differentiation is directly quantifiable via optical rotation: Boc-D-Trp-OH exhibits a positive specific rotation of +21° (c=1, acetic acid), while its L-counterpart (Boc-L-Trp-OH) displays a negative rotation of -20.0° (c=1, DMF) .
| Evidence Dimension | Chirality and Enzymatic Stability |
|---|---|
| Target Compound Data | D-enantiomer; Specific rotation: +21° (c=1, AcOH) |
| Comparator Or Baseline | Boc-L-Trp-OH (L-enantiomer); Specific rotation: -20.0° (c=1, DMF) |
| Quantified Difference | Opposite sign of optical rotation confirms opposite absolute stereochemistry, which directly influences peptide resistance to proteases [1]. |
| Conditions | Optical rotation measured at 20°C in specified solvents. |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for researchers aiming to synthesize metabolically stable peptide therapeutics or probes, where D-amino acid substitution is a well-validated strategy to extend in vivo half-life [1].
- [1] NBInno Pharmchem. Unlocking Peptide Complexity: The Power of Fmoc-D-Trp(Boc)-OH. 2025. View Source
